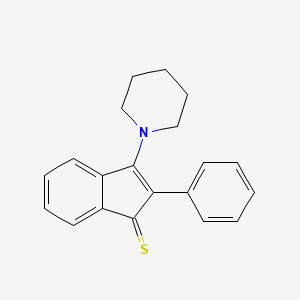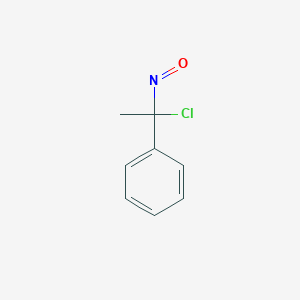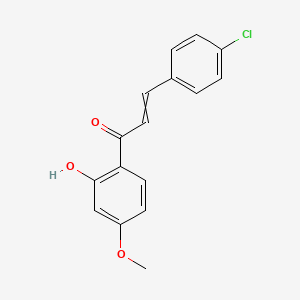![molecular formula C20H34ClNO2S B14636328 Dodecyl(methyl)[(4-nitrophenyl)methyl]sulfanium chloride CAS No. 56912-54-0](/img/structure/B14636328.png)
Dodecyl(methyl)[(4-nitrophenyl)methyl]sulfanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecyl(methyl)[(4-nitrophenyl)methyl]sulfanium chloride is a chemical compound with a complex structure that includes a dodecyl group, a methyl group, and a 4-nitrophenyl group attached to a sulfanium chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl(methyl)[(4-nitrophenyl)methyl]sulfanium chloride typically involves the reaction of dodecyl chloride with methyl[(4-nitrophenyl)methyl]sulfide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as dichloromethane and a catalyst like aluminum chloride. The reaction mixture is stirred at a specific temperature for a certain period to achieve optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Dodecyl(methyl)[(4-nitrophenyl)methyl]sulfanium chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted sulfanium compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Dodecyl(methyl)[(4-nitrophenyl)methyl]sulfanium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and detergents due to its surface-active properties.
Mécanisme D'action
The mechanism of action of Dodecyl(methyl)[(4-nitrophenyl)methyl]sulfanium chloride involves its interaction with molecular targets such as enzymes and cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. In enzymatic reactions, it can act as an inhibitor or activator depending on the specific enzyme and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dodecyl 4-nitrophenyl ether
- Dodecyl 4-nitrophenyl sulfone
- Dodecyl 4-methyl-4-nitrohexanoate
Uniqueness
Dodecyl(methyl)[(4-nitrophenyl)methyl]sulfanium chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced antimicrobial properties and different reactivity patterns in organic synthesis.
Propriétés
Numéro CAS |
56912-54-0 |
|---|---|
Formule moléculaire |
C20H34ClNO2S |
Poids moléculaire |
388.0 g/mol |
Nom IUPAC |
dodecyl-methyl-[(4-nitrophenyl)methyl]sulfanium;chloride |
InChI |
InChI=1S/C20H34NO2S.ClH/c1-3-4-5-6-7-8-9-10-11-12-17-24(2)18-19-13-15-20(16-14-19)21(22)23;/h13-16H,3-12,17-18H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
VUCSBIHTAQUMSP-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC[S+](C)CC1=CC=C(C=C1)[N+](=O)[O-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


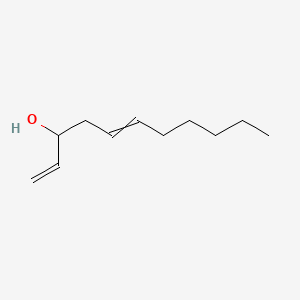
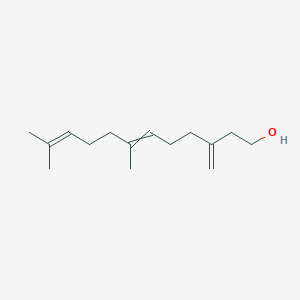
![1,1'-(1,3-Phenylene)bis[(4-phenoxyphenyl)ethane-1,2-dione]](/img/structure/B14636264.png)
![2-Acetamido-3-[3-(acetyloxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14636267.png)
![4-[2-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14636281.png)
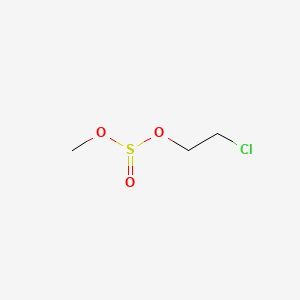
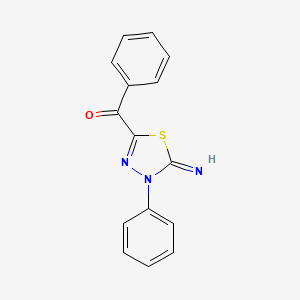
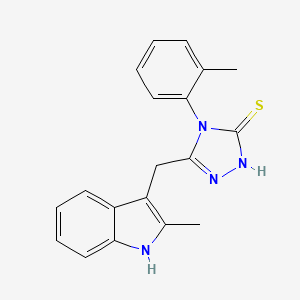
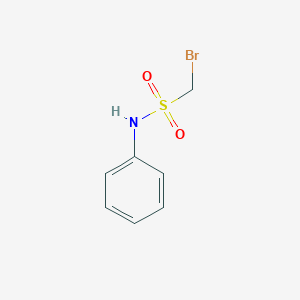

![2,2'-[2-(Chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14636307.png)
